

# Izorlisib combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

## Introduction to Izorlisib

**Izorlisib** (also known as MEN1611, CH-5132799, or CH5132799) is a **potent, orally available, small-molecule inhibitor of Class I Phosphoinositide 3-Kinase (PI3K)** [1]. Its chemical identity is detailed in the table below.

Table 1: Core Identity and Properties of Izorlisib

| Property            | Description                                                                        |
|---------------------|------------------------------------------------------------------------------------|
| INN                 | Izorlisib                                                                          |
| Research Codes      | MEN1611, CH-5132799, CH5132799                                                     |
| Compound Class      | Synthetic Organic                                                                  |
| Molecular Weight    | 377.13 g/mol                                                                       |
| Mechanism of Action | Class I PI3K inhibitor                                                             |
| Status              | In clinical development (licensed to Menarini Pharma by Chugai Pharmaceutical) [1] |

## The Therapeutic Rationale of PI3K Inhibition

The following diagram illustrates the role of PI3K in cancer and the general mechanism of PI3K inhibitors like **Izoralisib**.



[Click to download full resolution via product page](#)

This mechanism is particularly relevant in **hormone receptor-positive (HR+), HER2-negative breast cancer**, where activating mutations in the **PIK3CA** gene are found in approximately **40%** of cases [2]. These mutations lead to hyperactivation of the PI3K pathway, driving tumor growth and causing **resistance to endocrine therapy** [2] [3]. Inhibiting PI3K is an established strategy to overcome this resistance, as demonstrated by the approval of the alpha-specific inhibitor Alpelisib [2] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. izarlisib | Ligand page [guidetopharmacology.org]
2. Alpelisib: A Novel Therapy for Patients With PIK3CA ... [pmc.ncbi.nlm.nih.gov]
3. What is the mechanism of Alpelisib? [synapse.patsnap.com]
4. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [Izorlisib combination therapy protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-combination-therapy-protocols>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)